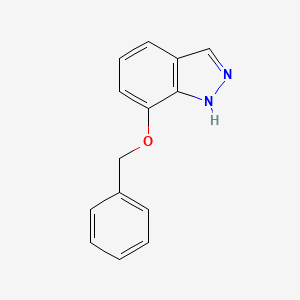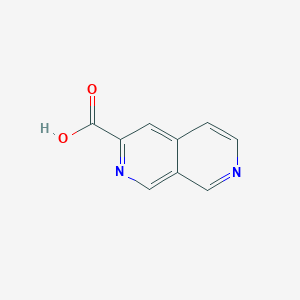![molecular formula C11H15N5S B1387662 4-amino-5-{[bencil(metil)amino]metil}-4H-1,2,4-triazol-3-tiol CAS No. 1207326-92-8](/img/structure/B1387662.png)
4-amino-5-{[bencil(metil)amino]metil}-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Aplicaciones Científicas De Investigación
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
Target of Action
The primary target of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is copper . The compound interacts with the copper surface, playing a significant role in corrosion inhibition .
Mode of Action
The compound interacts with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction results in a change in the surface properties of the copper, providing a protective layer that inhibits corrosion .
Biochemical Pathways
It’s known that the compound’s interaction with copper surfaces can influenceelectrochemical processes . This could potentially affect a range of biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of corrosion on copper surfaces . This can help to extend the lifespan of copper materials and components, making it valuable in a variety of industrial applications .
Action Environment
The efficacy and stability of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, its corrosion inhibition properties have been studied in a 3.5% NaCl solution , suggesting that it may be particularly effective in saline or marine environments. Additionally, it’s stable under room temperature but can decompose under high temperature or light exposure .
Análisis Bioquímico
Biochemical Properties
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring
Cellular Effects
The effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a corrosion inhibitor for copper in saline solutions, indicating its potential impact on cellular environments where metal ions are present .
Molecular Mechanism
The molecular mechanism of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol involves binding interactions with biomolecules. It exerts its effects through enzyme inhibition or activation and changes in gene expression. The compound’s interaction with copper surfaces via the sulfur and nitrogen atoms suggests a mechanism involving the formation of stable complexes that inhibit corrosion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effectiveness as a corrosion inhibitor may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in different cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with benzyl chloride and methylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: A closely related compound with similar chemical properties but lacking the benzyl and methylamino groups.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with a pyridyl group, exhibiting different biological activities.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A phenyl-substituted triazole with distinct chemical and biological properties.
Uniqueness
These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJWJWIJISTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)


![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)
![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)




